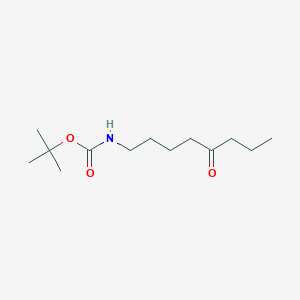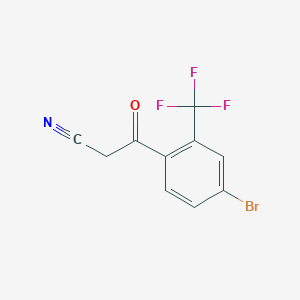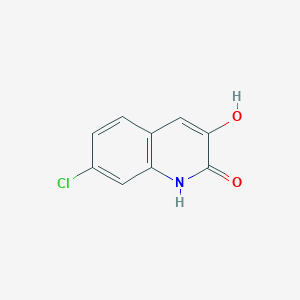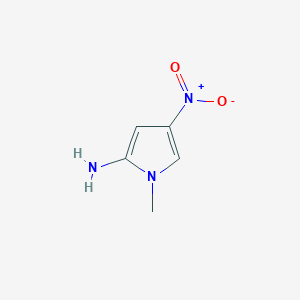
1-methyl-4-nitro-1H-pyrrol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-nitro-1H-pyrrol-2-amine is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a methyl group at the first position, a nitro group at the fourth position, and an amine group at the second position. These functional groups confer unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-methyl-4-nitro-1H-pyrrol-2-amine can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrrole-2-amine. This reaction typically uses a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the fourth position. The reaction conditions often require careful temperature control to avoid over-nitration or decomposition of the starting material.
Another synthetic route involves the reduction of 1-methyl-4-nitro-1H-pyrrole-2-nitrosoamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, which selectively reduces the nitroso group to an amine while retaining the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
1-methyl-4-nitro-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives or further oxidation to nitro compounds.
Reduction: Conversion to 1-methyl-4-amino-1H-pyrrol-2-amine.
Substitution: Formation of N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-methyl-4-nitro-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-methyl-4-nitro-1H-pyrrol-2-amine depends on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
類似化合物との比較
1-methyl-4-nitro-1H-pyrrol-2-amine can be compared with other nitro-substituted pyrroles, such as:
1-methyl-3-nitro-1H-pyrrole-2-amine: Similar structure but with the nitro group at the third position, which may alter its reactivity and biological activity.
1-methyl-4-nitro-1H-pyrrole-3-amine: The amine group is at the third position, potentially affecting its chemical properties and applications.
The unique positioning of the nitro and amine groups in this compound provides distinct reactivity and potential for specific applications in research and industry.
特性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC名 |
1-methyl-4-nitropyrrol-2-amine |
InChI |
InChI=1S/C5H7N3O2/c1-7-3-4(8(9)10)2-5(7)6/h2-3H,6H2,1H3 |
InChIキー |
FELRPYGVYWOATQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
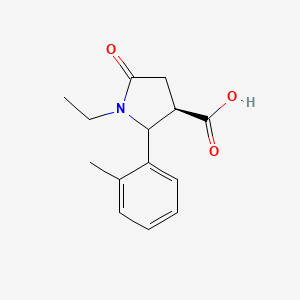
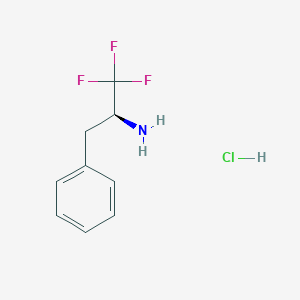

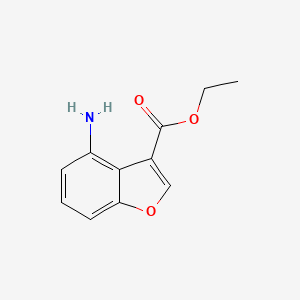
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)

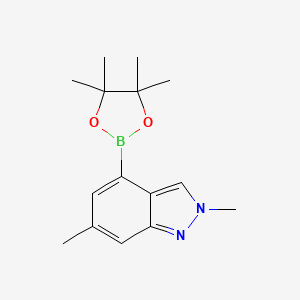

![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
